molecular formula C27H42N10O7 B15285893 (S)-N-((S)-1-(((S)-1-(((S)-1-Amino-3-(1H-indol-3-yl)-1-oxoPropan-2-yl)amino)-1-oxoPropan-2-yl)amino)-3-hydroxy-1-oxoPropan-2-yl)-2-((2S,3R)-2-amino-3-hydroxybutanamido)-5-guanidinopentanamide

(S)-N-((S)-1-(((S)-1-(((S)-1-Amino-3-(1H-indol-3-yl)-1-oxoPropan-2-yl)amino)-1-oxoPropan-2-yl)amino)-3-hydroxy-1-oxoPropan-2-yl)-2-((2S,3R)-2-amino-3-hydroxybutanamido)-5-guanidinopentanamide

Cat. No.: B15285893
M. Wt: 618.7 g/mol
InChI Key: LNQSOPRLNRSQRD-UHFFFAOYSA-N
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Description

The compound (2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide is a complex organic molecule with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple amino and hydroxy groups, as well as an indole ring. Its unique configuration makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Amino Acid Coupling: The initial step involves coupling amino acids using peptide bond formation techniques.

    Protection and Deprotection: Protecting groups are used to prevent unwanted reactions at specific sites. These groups are later removed to reveal the functional groups.

    Indole Incorporation: The indole ring is introduced through specific reactions that ensure its proper attachment to the peptide chain.

    Final Assembly: The final steps involve assembling the intermediate compounds into the target molecule under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers, which streamline the process by performing repetitive coupling and deprotection steps. These machines can handle large-scale production, ensuring consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The amino groups can participate in substitution reactions, forming new bonds with other molecules.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxy groups typically yields ketones or aldehydes, while reduction of carbonyl groups results in alcohols.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: Its structure allows it to interact with various biological molecules, making it useful in studying protein-ligand interactions.

    Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs.

    Industry: It can be used in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The amino and hydroxy groups allow it to form hydrogen bonds with proteins and enzymes, potentially inhibiting or activating their functions. The indole ring can interact with aromatic residues in proteins, further influencing their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart from similar molecules is its combination of multiple functional groups and the presence of an indole ring. This unique structure allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets.

Properties

Molecular Formula

C27H42N10O7

Molecular Weight

618.7 g/mol

IUPAC Name

2-[(2-amino-3-hydroxybutanoyl)amino]-N-[1-[[1-[[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide

InChI

InChI=1S/C27H42N10O7/c1-13(23(41)36-19(22(29)40)10-15-11-33-17-7-4-3-6-16(15)17)34-25(43)20(12-38)37-24(42)18(8-5-9-32-27(30)31)35-26(44)21(28)14(2)39/h3-4,6-7,11,13-14,18-21,33,38-39H,5,8-10,12,28H2,1-2H3,(H2,29,40)(H,34,43)(H,35,44)(H,36,41)(H,37,42)(H4,30,31,32)

InChI Key

LNQSOPRLNRSQRD-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)N)O

Origin of Product

United States

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